5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole
Overview
Description
“5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole” is a chemical compound with the molecular formula C8H6N8 . It is related to Irbesartan, a member of non-peptide angiotensin II receptor antagonists used worldwide in the treatment of hypertension and diabetic nephropathy .
Synthesis Analysis
The synthesis of tetrazole derivatives has been a subject of interest in medicinal chemistry . The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide . Various synthetic approaches have been developed for this transformation .Molecular Structure Analysis
The molecular structure of “5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole” involves a tetrazole ring system . This structure exhibits intermolecular hydrogen bonds of the type N-H···N and these hydrogen bonds connect the molecules into a wave-like two-dimensional molecular layers .Chemical Reactions Analysis
Tetrazoles are used as plant growth regulators, herbicides, and fungicides in agriculture and as stabilizers in photography and photoimaging . They are also used in the preparation of imidoyl azides .Physical And Chemical Properties Analysis
The molecular weight of “5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole” is 214.19 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . The topological polar surface area is 109 Ų .Scientific Research Applications
Synthesis and Characterization
- The compound 5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole and its derivatives have been synthesized and characterized for various properties. For instance, novel tetrazole liquid crystals have been synthesized and characterized, displaying mesogenic behavior characterized by polarizing optical microscopy, differential scanning calorimetry, and X-ray diffraction techniques (Tariq et al., 2013).
Structural Studies
- X-ray crystallography has been used extensively to determine the structure of tetrazole derivatives. For instance, the structures of specific tetrazole derivatives have been determined, revealing that the tetrazole rings are essentially planar, and the aryl rings at the 1- and 5-positions of each compound show no conjugation to the tetrazole groups (Al-Hourani et al., 2015).
Biological Evaluation
- Some tetrazole derivatives have been evaluated for their biological activities. For instance, novel oxadiazoles bearing 5-phenyl-tetrazole were synthesized and their in vitro anti-osteoclastogenic activities were evaluated. These compounds inhibited the formation of osteoclasts, suggesting potential use in the design of novel anti-osteoclastogenic therapeutics (Moon et al., 2015).
Applications in Material Science
- Tetrazole derivatives have found applications in material science. For example, a tetrazole-based Zn(II) coordination polymer demonstrated strong blue fluorescence emissions in the solid state at room temperature, suggesting its potential in electronic devices (Chen et al., 2011).
Future Directions
properties
IUPAC Name |
5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N8/c1-2-6(8-11-15-16-12-8)4-3-5(1)7-9-13-14-10-7/h1-4H,(H,9,10,13,14)(H,11,12,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSPQFBMQKZVAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNN=N2)C3=NNN=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50299861 | |
Record name | MLS002920193 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50299861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole | |
CAS RN |
6926-49-4 | |
Record name | MLS002920193 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133356 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS002920193 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50299861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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